molecular formula C26H18BrN3O3S2 B12010412 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-bromophenyl)acetamide CAS No. 618075-31-3

2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-bromophenyl)acetamide

Cat. No.: B12010412
CAS No.: 618075-31-3
M. Wt: 564.5 g/mol
InChI Key: RNYSNZWWXCCHSK-FCQUAONHSA-N
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Description

2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-bromophenyl)acetamide is a complex organic compound that features multiple functional groups, including thiazolidine, indole, and acetamide moieties. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include indole derivatives, thiazolidine derivatives, and bromophenyl acetamide. Common synthetic routes may involve:

    Formation of the Thiazolidine Ring: This could be achieved through the reaction of a thiourea derivative with a carbonyl compound.

    Indole Functionalization: The indole ring might be functionalized through electrophilic substitution reactions.

    Coupling Reactions: The final step could involve coupling the functionalized indole with the thiazolidine derivative under specific conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring might yield sulfoxides, while reduction of the carbonyl groups could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. For example, compounds with similar structures have been studied for their ability to inhibit specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide
  • 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-bromophenyl)acetamide

Uniqueness

The uniqueness of 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-bromophenyl)acetamide lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure could confer specific biological or chemical properties that are not present in similar compounds.

Properties

CAS No.

618075-31-3

Molecular Formula

C26H18BrN3O3S2

Molecular Weight

564.5 g/mol

IUPAC Name

2-[(3Z)-3-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(3-bromophenyl)acetamide

InChI

InChI=1S/C26H18BrN3O3S2/c27-17-9-6-10-18(13-17)28-21(31)15-29-20-12-5-4-11-19(20)22(24(29)32)23-25(33)30(26(34)35-23)14-16-7-2-1-3-8-16/h1-13H,14-15H2,(H,28,31)/b23-22-

InChI Key

RNYSNZWWXCCHSK-FCQUAONHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Br)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Br)SC2=S

Origin of Product

United States

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